REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:4][C:5]([CH3:9])=[N+:6]([O-])[CH:7]=1.C(OC(=O)C)(=[O:17])C>>[Br:1][C:2]1[C:3]([O:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:4][C:5]([CH2:9][OH:17])=[N:6][CH:7]=1
|
Name
|
5-bromo-4-isobutoxy-2-methylpyridine 1-oxide
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=[N+](C1)[O-])C)OCC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent in the reaction mixture was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in THF (50 mL)
|
Type
|
ADDITION
|
Details
|
1N Aqueous sodium hydroxide solution (50 mL) was added to the obtained solution
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
1N Hydrochloric acid (50 mL) was added to the reaction mixture at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=NC1)CO)OCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |